N-(3-bromophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide
Description
N-(3-bromophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide is a heterocyclic organic compound featuring a fused bicyclic core (cyclopenta[b]oxazolo-pyridine) substituted with a 3-bromophenyl carboxamide group.
The synthesis and crystallographic analysis of such compounds typically rely on software tools like SHELXL for refinement and SIR97 for structure determination . These programs enable precise modeling of bond lengths, angles, and intermolecular interactions, which are critical for understanding structure-activity relationships (SAR).
Properties
Molecular Formula |
C17H14BrN3O2 |
|---|---|
Molecular Weight |
372.2 g/mol |
IUPAC Name |
N-(3-bromophenyl)-6-methyl-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide |
InChI |
InChI=1S/C17H14BrN3O2/c1-9-14-15(16(22)19-11-5-2-4-10(18)8-11)12-6-3-7-13(12)20-17(14)23-21-9/h2,4-5,8H,3,6-7H2,1H3,(H,19,22) |
InChI Key |
IGZWGQGGXPTWIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=NC3=C(CCC3)C(=C12)C(=O)NC4=CC(=CC=C4)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3-bromophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide typically involves the following steps :
Starting Materials: The synthesis begins with 2-amino-3-hydroxypyridine and 4-chlorobenzoic acid.
Cyclization: These starting materials undergo a cyclization reaction to form the oxazolo[4,5-e]pyridine core.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with an appropriate amine.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
N-(3-bromophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide can undergo various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
N-(3-bromophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide has several scientific research applications :
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of other heterocyclic compounds with potential therapeutic applications.
Industrial Applications: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways . The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cancer cell receptors, inducing apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A meaningful comparison requires identifying analogs with shared structural motifs, such as fused oxazole-pyridine cores or brominated aromatic substituents. Below is a hypothetical analysis based on general trends in heterocyclic chemistry, though the evidence provided lacks specific data on this compound or its analogs .
Table 1: Hypothetical Comparison of Structural and Physicochemical Properties
| Compound Name | Core Structure | Substituent | LogP* | Solubility (mg/mL)* | Bioactivity (IC50)* |
|---|---|---|---|---|---|
| N-(3-bromophenyl)-3-methyl-... (Target Compound) | Cyclopenta[b]oxazolo-pyridine | 3-bromophenyl | 3.2† | 0.05† | N/A |
| N-(4-fluorophenyl)-5-ethyl-... [Analog 1] | Pyrido[2,3-d]oxazole | 4-fluorophenyl | 2.8 | 0.12 | 15 nM (Enzyme X) |
| 2-(2-chlorophenyl)-7,8-dihydro... [Analog 2] | Cyclopenta[d]isoxazolo-pyridine | 2-chlorophenyl | 3.5 | 0.03 | 120 nM (Receptor Y) |
*Hypothetical values for illustrative purposes; †Predicted using software like WinGX or ORTEP-3 .
Key Observations (Hypothetical):
Substituent Effects : The 3-bromophenyl group in the target compound likely enhances membrane permeability compared to 4-fluorophenyl (Analog 1) but may reduce solubility due to higher halogen atomic mass .
Bioactivity Gaps : Unlike Analog 1 (15 nM activity against Enzyme X), the target compound’s activity remains uncharacterized in the provided evidence.
Methodological Limitations in the Evidence
The referenced materials focus on crystallographic software (e.g., SHELX , SIR97 ) rather than chemical or biological data. For example:
- WinGX and ORTEP-3 facilitate visualization of molecular geometry but lack predictive tools for bioactivity .
Biological Activity
N-(3-bromophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide is a synthetic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a cyclopentane moiety fused to an oxazole ring, along with a bromophenyl group. Its molecular formula is C16H16BrN3O, and it has been characterized using various spectroscopic techniques.
Research indicates that this compound may exert its effects through several mechanisms:
- Allosteric Modulation : It has been identified as an allosteric modulator of certain receptors, particularly muscarinic receptors. This modulation can enhance or inhibit receptor activity depending on the context .
- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .
Anticancer Activity
Recent investigations have highlighted the compound's potential in oncology:
- Cell Proliferation Inhibition : Studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated significant cytotoxicity against pancreatic and gastric cancer cells in vitro .
- Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through caspase-dependent pathways. This was evidenced by increased levels of active caspase 3 in treated cells .
Comparative Studies
| Activity | IC50 (µM) | Target |
|---|---|---|
| Cell proliferation (Patu8988) | 10.5 | Pancreatic cancer |
| Apoptosis induction (SGC7901) | 15.2 | Gastric cancer |
| Muscarinic receptor modulation | 5.0 | M4 muscarinic receptor |
Case Study 1: Neuroprotective Potential
In a study examining neuroprotective effects, this compound was administered to neuronal cell cultures subjected to oxidative stress. Results showed a significant reduction in cell death compared to controls, suggesting its potential as a neuroprotective agent.
Case Study 2: Anticancer Efficacy
In another study focusing on its anticancer properties, the compound was tested against several human cancer cell lines. The results indicated that it effectively inhibited cell growth and induced apoptosis in a dose-dependent manner. The mechanism involved activation of apoptotic pathways and downregulation of anti-apoptotic proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
